molecular formula C8H12N4O2 B13252323 Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate

Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate

Cat. No.: B13252323
M. Wt: 196.21 g/mol
InChI Key: ZFRMCIXNEAUCKL-UHFFFAOYSA-N
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Description

Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a 1,2,3-triazole moiety and a methyl ester group. The triazole group is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" reaction .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

methyl 4-(triazol-1-yl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-14-8(13)7-4-6(5-9-7)12-3-2-10-11-12/h2-3,6-7,9H,4-5H2,1H3

InChI Key

ZFRMCIXNEAUCKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1)N2C=CN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate typically involves the use of “click chemistry,” specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and selectivity. The general synthetic route involves the following steps:

    Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor is usually prepared via standard alkyne synthesis methods.

    CuAAC Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the ester group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with modified functional groups .

Scientific Research Applications

Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Containing Heterocycles

Compound 16 (from )
  • Structure: A fluorinated glycoconjugate with two 1,2,3-triazole rings linking a sugar moiety to a fluorinated chain and a thymine-like pyrimidinone group.
  • Key Features: High hydrophobicity due to the heptadecafluoroundecanamide chain. Potential nucleic acid targeting via the pyrimidinone group.
  • Synthesis : Utilizes CuAAC for triazole formation, similar to the target compound .
Compound 4i/4j (from )
  • Structure: Pyrimidinone and tetrazole derivatives fused with coumarin and pyrazole groups.
  • Key Features :
    • Extended π-conjugation (coumarin) for optical applications.
    • Tetrazole rings (5-membered, nitrogen-rich) offer distinct electronic properties compared to triazoles.
  • Synthesis : Relies on nucleophilic substitution and cyclocondensation, differing from CuAAC .
Comparison with Target Compound :
Property Target Compound Compound 16 Compound 4i/4j
Core Heterocycle Pyrrolidine + triazole Sugar + triazole + pyrimidinone Pyrimidinone + tetrazole
Polarity Moderate (ester + triazole) Low (fluorinated chain) High (coumarin, tetrazole)
Synthetic Method CuAAC CuAAC Cyclocondensation

Pyrazole-Based Analogues

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate ()
  • Structure : Pyrazole ring substituted with a pyridinyl group and methyl ester.
  • Key Features :
    • Pyrazole’s aromaticity enhances stability compared to triazole’s dynamic hydrogen bonding.
    • Ester group parallels the target compound’s carboxylate functionality.
  • Applications : Likely used as a ligand or intermediate in medicinal chemistry .
Comparison with Target Compound :
Property Target Compound Pyrazole Derivative
Heterocycle Triazole (1,2,3-triazole) Pyrazole
Electronic Effects Strong H-bond acceptor (triazole N) Weaker H-bond capability
Reactivity Prone to nucleophilic attack More stable due to aromaticity

Biological Activity

Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of the Compound

This compound features a pyrrolidine ring linked to a 1,2,3-triazole moiety. The triazole ring is known for its role in enhancing the biological activity of compounds due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The following table summarizes key findings from various studies regarding their anticancer effects:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB231 (Breast)42.5Induces apoptosis and cell cycle arrest
Derivative 8oHCT116 (Colon)64.3Inhibits tubulin polymerization
Derivative 8nMia-PaCa2 (Pancreas)68.4Targets microtubule dynamics

These compounds exhibit varying degrees of activity across different cancer cell lines, indicating that modifications to the triazole or pyrrolidine components can significantly influence their effectiveness.

The mechanisms underlying the anticancer activity of this compound derivatives include:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various pathways.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in several cancer cell lines.
  • Microtubule Disruption : Some derivatives inhibit tubulin polymerization, leading to mitotic catastrophe.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the triazole and pyrrolidine rings can enhance biological activity. For instance:

  • Substitution on the Triazole Ring : Adding electron-withdrawing groups increases potency against certain cancer types.
  • Pyrrolidine Modifications : Altering the substituents on the pyrrolidine ring affects lipophilicity and cellular uptake.

Case Study 1: Anticancer Evaluation

In a study published in the Egyptian Journal of Chemistry, researchers synthesized several derivatives of this compound and tested their anticancer activities against various cell lines. The most active compound exhibited an IC50 value of 42.5 µg/mL against MDA-MB231 cells, demonstrating significant potential for further development as an anticancer agent .

Case Study 2: Mechanistic Insights

Another study investigated the molecular interactions between these compounds and their targets using computational docking methods. The results indicated favorable binding conformations with tubulin protein sites, suggesting that these compounds could effectively disrupt microtubule dynamics essential for cancer cell proliferation .

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